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molecular formula C16H10N2O B2812132 1-Benzoyl-1H-indole-5-carbonitrile CAS No. 503829-96-7

1-Benzoyl-1H-indole-5-carbonitrile

Cat. No. B2812132
M. Wt: 246.269
InChI Key: PNCAWOWJTFXKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879893B2

Procedure details

To a solution of 5-cyanoindole (1.0 g, 7.0 mmol) in dichloromethane (8 mL) was added 4-(dimethylamino)pyridine (0.171 g, 1.4 mmol), triethylamine (1.96 mL, 1.42 g, 14 mmol) and benzoyl chloride (0.89 mL, 1.08 g, 7.7 mmol). The resulting mixture was stirred for 18 hours at room temperature. The mixture was diluted with dichloromethane (80 mL) and washed consecutively with a saturated solution of sodium hydrogencarbonate (40 mL) and brine (40 mL). The organic phase was dried with magnesium sulfate (1 hour). Filtration and concentration furnished the crude material which was purified by flash chromatography on silica gel, eluting with ethyl acetate/heptanes=2:3. 1-Benzoyl-1H-indole-5-carbonitrile was obtained as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.171 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].C(N(CC)CC)C.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>ClCCl.CN(C)C1C=CN=CC=1>[C:19]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=2)[CH:6]=[CH:7]1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.171 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed consecutively with a saturated solution of sodium hydrogencarbonate (40 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate (1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
furnished the crude material which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/heptanes=2:3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C=CC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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